4,7-Dichloroquinoline 4,7-Dichloroquinoline Chloroquine Related Compound A is an impurity of chloroquine, a 9-aminoquinoline drug that effectively inhibits viral infections in humans.
Chloroquine Related Compound A is an impurity of chloroquine, which is a 9-aminoquinoline drug that effectively inhibits viral infections in humans.
Chloroquine Related Compound A is an impurity of chloroquine, which is a 9-aminoquinoline drug that effectively inhibits viral infections in humans.
A metabolite of Amodiaquine
Brand Name: Vulcanchem
CAS No.: 86-98-6
VCID: VC21350189
InChI: InChI=1S/C9H5Cl2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H
SMILES: C1=CC2=C(C=CN=C2C=C1Cl)Cl
Molecular Formula: C9H5Cl2N
Molecular Weight: 198.05 g/mol

4,7-Dichloroquinoline

CAS No.: 86-98-6

Cat. No.: VC21350189

Molecular Formula: C9H5Cl2N

Molecular Weight: 198.05 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4,7-Dichloroquinoline - 86-98-6

CAS No. 86-98-6
Molecular Formula C9H5Cl2N
Molecular Weight 198.05 g/mol
IUPAC Name 4,7-dichloroquinoline
Standard InChI InChI=1S/C9H5Cl2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H
Standard InChI Key HXEWMTXDBOQQKO-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CN=C2C=C1Cl)Cl
Canonical SMILES C1=CC2=C(C=CN=C2C=C1Cl)Cl
Appearance Solid powder
Melting Point 93.0 °C

Chemical Structure and Identification

4,7-Dichloroquinoline consists of a quinoline core structure with two chlorine atoms positioned at the 4 and 7 positions. Quinoline itself is a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring. The addition of the two chlorine atoms at specific positions creates a compound with unique chemical and biological properties .

Basic Identification Parameters

ParameterValue
Molecular FormulaC9H5Cl2N
Molecular Weight198.049 g/mol
CAS Registry Number86-98-6
IUPAC Standard InChIKeyHXEWMTXDBOQQKO-UHFFFAOYSA-N
Alternative Names4,7-Dichloroquinoline; TL 1473

The molecular structure features nine carbon atoms, five hydrogen atoms, two chlorine atoms, and one nitrogen atom arranged in a specific conformation that contributes to its chemical reactivity and biological activities .

Physical Properties

4,7-Dichloroquinoline possesses distinct physical characteristics that influence its handling, storage, and applications in various settings. These properties have been well-documented through research and standardized testing protocols.

PropertyValueConditions
Physical StateSolid powderStandard conditions
AppearanceLight brownVisual observation
OdorOdorlessSensory evaluation
Melting Point84-86°C (183.2-186.8°F)Atmospheric pressure
Boiling Point148°C (298.4°F)At 760 mmHg
Flash Point164°C (327.2°F)Standard test methods
Vapor Pressure13 mbarAt 150°C
Autoignition Temperature1000°C (1832°F)Standard test conditions
SolubilityInsoluble in waterAt room temperature
Enthalpy of Sublimation (ΔsubH°)89.5 ± 2.3 kJ/molStandard measurement

These physical properties provide essential information for handling, processing, and utilizing 4,7-dichloroquinoline in laboratory and industrial settings .

Synthesis Methods

The synthesis of 4,7-dichloroquinoline has evolved significantly since its first documentation, with various approaches developed to optimize yield, purity, and scalability for industrial production.

Synthetic Routes

The classical synthesis pathway, developed by chemists at Winthrop Chemical Co., begins with 3-chloroaniline as the starting material. The multi-step process involves:

  • Condensation of 3-chloroaniline with the diethyl ester of oxaloacetic acid under mildly acidic conditions, forming an imine intermediate

  • Cyclization to form the pyridine ring through heating in mineral oil

  • Hydrolysis and decarboxylation processes

  • Conversion of the hydroxy group in the 4-position to a chloro group using phosphoryl chloride

An alternative synthetic approach utilizes the Gould–Jacobs reaction, offering a different method of constructing the pyridine ring from 3-chloroaniline. This demonstrates the flexibility of synthetic approaches to this important intermediate .

Industrial Production

For large-scale industrial production, a streamlined method has been developed and patented. This process includes:

  • Hydrolysis and acid adjustment on 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid ethyl ester using 10% sodium hydroxide solution to prepare 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid

  • Decarboxylation to produce 4-hydroxyl-7-chloroquinoline

  • Chlorination of 4-hydroxyl-7-chloroquinoline using phosphorus oxychloride to obtain crude 4,7-dichloroquinoline

  • One-step refining to obtain high-purity products

This industrial method achieves a product purity of ≥99% with a total yield of ≥70%, making it economically viable for large-scale production. The process utilizes readily available raw materials and employs a relatively simple procedure suitable for industrial settings .

Chemical Reactivity

The reactivity of 4,7-dichloroquinoline is largely determined by the different electronic environments surrounding its two chlorine atoms, which leads to selective reaction patterns important for its use as a synthetic intermediate.

Differential Reactivity of Chlorine Atoms

A key characteristic of 4,7-dichloroquinoline is the significant difference in reactivity between its two chlorine atoms:

  • The chlorine atom at position 4 (in the pyridine ring) displays considerably higher reactivity in nucleophilic aromatic substitution reactions compared to the chlorine at position 7 (in the benzene ring)

  • This differential reactivity allows for selective functionalization at the 4-position while maintaining the chlorine at position 7

Reactions with Nucleophiles

The selective reactivity at position 4 enables valuable transformations with various nucleophiles, particularly amines. For example, reaction with specific primary amines yields chloroquine and related antimalarial compounds with high efficiency. This selective reactivity is fundamental to the compound's utility as a pharmaceutical intermediate .

Biological Activities and Applications

4,7-Dichloroquinoline exhibits diverse biological activities that have been extensively studied and documented, making it valuable in multiple applications ranging from pharmaceutical development to vector control.

Antimalarial Activity

Recent research demonstrates significant antimalarial efficacy of 4,7-dichloroquinoline against Plasmodium falciparum, including both chloroquine-sensitive (CQ-s) and chloroquine-resistant (CQ-r) strains:

Strain TypeIC50 Value for 4,7-DichloroquinolineIC50 Value for Chloroquine (Control)
CQ-sensitive (CQ-s)6.7 nM23 nM
CQ-resistant (CQ-r)8.5 nM27.5 nM

These results indicate that 4,7-dichloroquinoline demonstrates superior efficacy compared to chloroquine, particularly against resistant strains, highlighting its potential in addressing antimalarial drug resistance challenges .

Vector Control Properties

Studies have revealed significant larvicidal and pupicidal activities against major disease vectors:

Vector SpeciesStageLethal Toxicity (μM/mL)
Anopheles stephensi (malaria vector)First instar larvae4.408
Anopheles stephensi (malaria vector)Pupal populations7.958
Aedes aegypti (dengue vector)First instar larvae5.016
Aedes aegypti (dengue vector)Pupal populations10.669

These findings suggest potential applications in integrated vector management strategies, offering a dual approach to disease control by targeting both the pathogen and its vector .

Antiviral Properties

Research has demonstrated that 4,7-dichloroquinoline exhibits significant inhibitory effects against dengue virus (DENV-2) when tested at concentrations between 10-40 μg/mL. Importantly, in vitro studies have shown that purified 4,7-dichloroquinoline exhibits minimal toxicity on host systems up to concentrations of 100 μM/mL, suggesting a favorable therapeutic window for potential antiviral applications .

Pharmaceutical Intermediates

Perhaps the most established application of 4,7-dichloroquinoline is as a key intermediate in the synthesis of several important pharmaceutical compounds:

  • Chloroquine - A well-known antimalarial drug

  • Hydroxychloroquine - Used for treating discoid lupus erythematosus, systemic lupus erythematosus, and rheumatoid arthritis

  • Amodiaquine - Another antimalarial agent

The discovery of hydroxychloroquine in 1949 was facilitated by the availability of 4,7-dichloroquinoline, which allowed researchers to investigate structural analogs of the 4-aminoquinoline type .

Ongoing Research Applications

4,7-Dichloroquinoline continues to serve as an important intermediate in the development of new drug candidates. Its versatile scaffold provides a foundation for creating novel therapeutic agents through strategic modifications, particularly by exploiting the selective reactivity at the 4-position .

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